molecular formula C16H17N3O4 B1592773 Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 503614-56-0

Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Numéro de catalogue: B1592773
Numéro CAS: 503614-56-0
Poids moléculaire: 315.32 g/mol
Clé InChI: PSOYDCQSXGQZKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nomenclature and IUPAC Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for complex heterocyclic systems. The compound's official designation reflects its core pyrazolo[3,4-c]pyridine framework, which consists of a pyrazole ring fused to a pyridine ring at the 3,4-positions. The numbering system for this bicyclic structure begins with the nitrogen atoms of the pyrazole ring, designated as N-1 and N-2, followed by sequential numbering of the remaining carbon atoms around both rings. The tetrahydro prefix indicates the partial saturation of the pyridine ring, specifically at positions 4, 5, 6, and 7, which distinguishes this compound from fully aromatic pyrazolopyridine derivatives.

The systematic name incorporates several key substituents that define the compound's unique identity. The 4-methoxyphenyl group attached to N-1 represents a para-substituted aromatic ring bearing a methoxy functional group, which significantly influences the compound's electronic properties and potential biological activity. The ethyl carboxylate ester at position 3 provides a site for potential hydrolysis and metabolic transformation, while the ketone functionality at position 7 introduces additional hydrogen bonding capabilities and potential tautomeric behavior.

Property Value Source
Chemical Abstracts Service Number 503614-56-0
Molecular Formula C₁₆H₁₇N₃O₄
Molecular Weight 315.32 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CCOC(=O)C1=NN(C2=C1CCNC2=O)C1=CC=C(OC)C=C1
Storage Requirements Sealed in dry conditions, 2-8°C

The compound's classification within the broader category of nitrogen-containing heterocycles places it among structures that have demonstrated significant pharmaceutical relevance. The pyrazolo[3,4-c]pyridine core represents one of several possible fusion patterns between pyrazole and pyridine rings, with this particular arrangement offering distinct advantages in terms of synthetic accessibility and functionalization potential. The presence of multiple heteroatoms within the ring system provides numerous sites for hydrogen bonding interactions with biological targets, while the partially saturated nature of the pyridine ring introduces conformational flexibility that can be advantageous in drug design applications.

Historical Context in Heterocyclic Chemistry

The development of pyrazolo[3,4-c]pyridine chemistry traces its origins to early investigations into fused nitrogen heterocycles, which began gaining prominence in the mid-20th century as researchers recognized the potential of these structures in pharmaceutical applications. The foundational work in pyrazolopyridine synthesis emerged from studies on closely related systems, particularly the pyrazolo[3,4-b]pyridines, where the first monosubstituted derivative was synthesized by Ortoleva in 1908 through treatment of diphenylhydrazone with pyridine and iodine. Subsequently, Bulow contributed to the field in 1911 by developing synthetic routes to N-phenyl-3-methyl substituted derivatives, establishing methodologies that would later influence approaches to the pyrazolo[3,4-c] isomers.

The specific pyrazolo[3,4-c]pyridine ring system gained attention as researchers explored alternative fusion patterns that could provide distinct biological properties compared to the more extensively studied pyrazolo[3,4-b] analogues. Early synthetic approaches to pyrazolo[3,4-c]pyridines involved nitrosation of 3-acetamido-4-methylpyridines followed by rearrangement and cyclization reactions, as described in foundational studies that established the basic methodology for constructing these heterocyclic frameworks. These pioneering investigations demonstrated that pyrazolo[3,4-c]pyridines could undergo selective functionalization reactions, with electrophilic substitution occurring preferentially at the 3-position and nucleophilic substitution showing enhanced reactivity at position 7 compared to position 5.

The historical evolution of synthetic methodologies for accessing this compound and related compounds reflects broader trends in heterocyclic chemistry toward developing more efficient and selective synthetic routes. Early approaches often required harsh reaction conditions and multi-step procedures, but advances in organometallic chemistry and catalysis have enabled more direct and selective functionalizations. The development of protecting group strategies and regioselective alkylation methods has facilitated access to specifically substituted derivatives, while advances in cross-coupling chemistry have expanded the range of substituents that can be efficiently introduced onto the pyrazolopyridine scaffold.

The recognition of pyrazolo[3,4-c]pyridines as privileged scaffolds in medicinal chemistry has driven continued innovation in synthetic methodology. Modern approaches emphasize vectorial functionalization strategies that enable selective elaboration at multiple positions of the heterocyclic core, providing access to diverse libraries of compounds for biological evaluation. These developments have been particularly important for the synthesis of compounds like this compound, where the presence of multiple functional groups requires careful consideration of reaction sequence and protecting group strategies.

Role in Fragment-Based Drug Discovery

Fragment-based drug discovery has emerged as a transformative approach in pharmaceutical research, and pyrazolo[3,4-c]pyridine derivatives, including this compound, represent valuable scaffolds within this paradigm. The fundamental principle of fragment-based drug discovery involves the identification of small molecular fragments that exhibit weak but specific binding to target proteins, followed by systematic elaboration of these fragments along defined growth vectors to enhance potency and selectivity. Pyrazolo[3,4-c]pyridines are particularly well-suited to this approach due to their compact size, multiple sites for functionalization, and structural similarity to naturally occurring purine nucleobases, which frequently serve as recognition elements in biological systems.

The utility of pyrazolo[3,4-c]pyridine scaffolds in fragment-based drug discovery has been demonstrated through the development of vectorial functionalization strategies that enable selective elaboration at specific positions of the heterocyclic core. Research has shown that these compounds can be selectively functionalized at the N-1 and N-2 positions through protection group chemistry and alkylation reactions, at the C-3 position through tandem borylation and Suzuki-Miyaura cross-coupling reactions, at the C-5 position through palladium-catalyzed Buchwald-Hartwig amination, and at the C-7 position through selective metalation followed by electrophilic quench or cross-coupling reactions. This versatility in functionalization enables medicinal chemists to systematically explore structure-activity relationships and optimize compounds for specific biological targets.

Position Functionalization Method Reaction Type Applications
N-1, N-2 Protection group chemistry, alkylation Nucleophilic substitution Modulation of electronic properties
C-3 Borylation, Suzuki-Miyaura coupling Cross-coupling Introduction of aromatic substituents
C-5 Buchwald-Hartwig amination Palladium catalysis Incorporation of amino functionalities
C-7 Metalation, electrophilic quench Organometallic chemistry Installation of diverse electrophiles

The application of this compound and related compounds in fragment-based drug discovery has been exemplified through their development as G-protein coupled receptor modulators. Specifically, research has demonstrated the successful optimization of pyrazolo[3,4-c]pyridine fragments into potent GPR119 receptor agonists through systematic modification of substituents. Lead compound identification through ligand-based drug design approaches has yielded single-digit nanomolar agonists, demonstrating the potential of this scaffold for developing therapeutically relevant molecules. The success of these optimization campaigns illustrates the value of the pyrazolo[3,4-c]pyridine framework as a starting point for medicinal chemistry efforts.

The integration of high-throughput experimentation and continuous flow chemistry has further enhanced the utility of pyrazolo[3,4-c]pyridine scaffolds in fragment-based drug discovery. Novel workflows employing nanogram-scale screening in microtiter plates followed by gram-scale synthesis in continuous flow systems have enabled rapid exploration of structure-reactivity relationships and efficient scale-up of promising compounds. These technological advances have been particularly valuable for photoredox-mediated cross-dehydrogenative coupling reactions that enable direct functionalization of the heterocyclic core, providing access to diverse libraries of compounds for biological evaluation. The combination of these synthetic methodologies with computational approaches for fragment optimization continues to drive innovation in the application of pyrazolo[3,4-c]pyridine derivatives to drug discovery challenges.

Propriétés

IUPAC Name

ethyl 1-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-23-16(21)13-12-8-9-17-15(20)14(12)19(18-13)10-4-6-11(22-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOYDCQSXGQZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCNC2=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623727
Record name Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503614-56-0
Record name Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Activité Biologique

Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 536759-91-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O6C_{22}H_{20}N_{4}O_{6}, with a molecular weight of 436.42 g/mol. Its structure features a pyrazolo[3,4-c]pyridine core, which is known for various biological activities.

1. Anticancer Activity

Research has indicated that compounds with a similar pyrazolo-pyridine scaffold exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism involves the interaction of the compound with specific protein targets that are crucial for cell proliferation and survival .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The compound showed IC50 values comparable to established anti-inflammatory drugs like indomethacin .

CompoundIC50 (μM)Mechanism
Ethyl 1-(4-methoxyphenyl)-7-oxo...9.17COX inhibition
Indomethacin9.17COX inhibition

3. Neuropharmacological Potential

There is emerging evidence suggesting that this compound may possess neuropharmacological properties. Studies have hinted at its potential as a psychopharmacological agent, potentially affecting neurotransmitter systems involved in mood regulation and cognition .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazolo-pyridine ring can significantly enhance or diminish its pharmacological effects:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy enhances the compound's potency against certain biological targets.
  • Carbonyl Group Positioning : The positioning of the carbonyl group within the pyrazolo framework has been linked to increased interaction with target proteins involved in cancer cell growth .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Activity : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Assessment : In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with this compound compared to control groups .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit antimicrobial properties. Ethyl 1-(4-methoxyphenyl)-7-oxo has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its potential as an antibacterial agent, making it a candidate for further development in treating infections caused by resistant strains.

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which positions it as a potential therapeutic agent for inflammatory diseases.

3. Anticancer Properties
Studies have suggested that pyrazolo[3,4-c]pyridine derivatives can induce apoptosis in cancer cells. Ethyl 1-(4-methoxyphenyl)-7-oxo has been evaluated for its cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy.

Synthesis and Derivatives

Ethyl 1-(4-methoxyphenyl)-7-oxo can be synthesized through various methods involving cyclization reactions of appropriate precursors. The synthesis pathway typically includes:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Carboxylation : Introducing the carboxylate group through esterification reactions.
  • Functionalization : Modifying the methoxy and phenyl groups to enhance biological activity.

The ability to synthesize derivatives allows for the exploration of structure-activity relationships (SAR), leading to compounds with improved efficacy and reduced toxicity.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial activityDemonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BAssess anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages by 50%.
Study CInvestigate anticancer propertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Bioactivity: The 2-oxopiperidin-1-yl group in the target compound enhances Factor Xa (FXa) binding affinity, critical for apixaban’s anticoagulant efficacy .

Synthetic Efficiency :

  • The nitro-substituted analog achieves the highest yield (87% ) due to optimized cyclization conditions in ionic liquids .
  • Iodo-substituted derivatives require longer reflux times (18 hours) and generate heavier molecules (517.33 g/mol), complicating bioavailability .

Physicochemical Properties :

  • Solubility : The nitro analog’s solubility in MeOH-H₂O mixtures is lower than the target compound due to its electron-withdrawing nitro group .
  • Stability : The 2-oxopiperidin-1-yl group improves metabolic stability compared to chlorophenyl variants .

Comparison with Non-Apixaban-Related Pyrazolo-Pyridines

Table 2: Broader Pyrazolo-Pyridine Derivatives

Compound Substituents Melting Point (°C) IR Peaks (cm⁻¹) Notable Features
Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-... 4-methoxyphenyl, phenyl 236–237 1730 (C=O), 1670 (C=N) Red crystals; used in LC materials
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-... Quinolin-3-yl 248–251 1730 (C=O), 1590 (aromatic) Orange crystals; antimicrobial potential
Ethyl 3-oxo-2-phenyl-5-(prop-1-yl)-... n-propyl 212–214 1730 (C=O) Simplified alkyl chain; lower molecular weight

Key Differences:

  • Biological vs. Material Applications: The target compound and its analogs are tailored for pharmaceutical use (e.g., FXa inhibition), while others with phenyl or quinoline groups exhibit liquid crystal (LC) or antimicrobial properties .
  • Thermal Stability : Higher melting points (236–251°C) in aromatic-substituted derivatives suggest greater thermal stability compared to alkyl-substituted variants .

Méthodes De Préparation

Key Preparation Methods

Starting Materials

General Synthetic Route

The preparation involves the reaction of a substituted dihydropyridinone with an ethyl hydrazonoacetate derivative in the presence of a base under reflux conditions. This leads to the formation of the pyrazolo[3,4-c]pyridine ring system via cyclization.

Reaction Scheme Summary:
Step Reactants Conditions Outcome Yield (%)
1 3-Chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one + Morpholine 0–140 °C, solvent (1–10 volumes), 1–10 equiv morpholine Formation of morpholino-substituted dihydropyridinone Not specified
2 Morpholino-substituted dihydropyridinone + Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate + Triethylamine Reflux in ethyl acetate or toluene, inert atmosphere, 2-3 hours Cyclization to ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 30.4% to 75% depending on scale and conditions

Detailed Experimental Procedures

Example 1: Synthesis in Ethyl Acetate (Small Scale)
  • Dissolve morpholino-substituted dihydropyridinone (e.g., 0.82 g) in ethyl acetate (5 mL) under nitrogen atmosphere.
  • Cool to 0 °C.
  • Add ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.02 g) and triethylamine (0.89 mL).
  • Heat to reflux for 3 hours.
  • Add additional portions of reactants if necessary.
  • Cool, acidify with dilute HCl, stir overnight.
  • Filter precipitated product, wash with ethyl acetate/isopropanol mixture.
  • Yield: 63% of product with characteristic 1H NMR signals confirming structure.
Example 2: Scale-Up in Toluene (Large Scale)
  • Combine 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one (100 g), ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (100 g), and triethylamine (131.6 g) in toluene (1000 mL).
  • Heat to reflux under inert atmosphere for 2 hours.
  • Cool and treat with 4N hydrochloric acid diluted 1:1 with water.
  • Stir and isolate solid by filtration.
  • Wash and dry to obtain product with 30.4% overall yield and high purity (HPLC > 99%).

Reaction Parameters and Optimization

Parameter Range/Condition Effect on Yield and Purity
Base (Triethylamine) equivalents 1 to 10 equiv Critical for complete reaction; excess base improves yield
Solvent volume 1 to 10 volumes per gram of substrate Adequate solvent volume ensures good mixing and reaction kinetics
Temperature 0 °C to reflux (approx. 80–110 °C) Cooling during addition reduces side reactions; reflux optimizes cyclization
Reaction time 2 to 3 hours Sufficient for complete conversion monitored by HPLC
Atmosphere Inert (N2 or Ar) Prevents oxidation and side reactions, improves reproducibility

Research Findings and Analytical Data

  • NMR Spectroscopy : Characteristic aromatic protons at 6.90–7.67 ppm; methoxy group singlet at ~3.81 ppm; ethyl ester quartet and triplet at ~4.45 and 1.43 ppm respectively confirm structure.
  • HPLC Purity : Typically >95%, with optimized conditions reaching 99% purity.
  • Yields : Variable depending on scale and precise conditions; reported yields range from 30% to 75% in different experimental setups.
  • Crystallinity : Some preparations yield crystalline forms suitable for further pharmaceutical development.

Summary Table of Preparation Methods

Method Reactants Solvent Base Temp (°C) Time (h) Yield (%) Notes
Morpholine substitution 3-Chloro-dihydropyridinone + Morpholine Not specified None or base 0–140 Variable Not specified Intermediate step
Cyclization in ethyl acetate Morpholino-dihydropyridinone + Ethyl hydrazonoacetate Ethyl acetate Triethylamine (1–10 equiv) 0 to reflux 3 63 Small scale, inert atmosphere
Cyclization in toluene (scale-up) Same as above Toluene Triethylamine Room temp to reflux 2 30.4 Large scale, includes acid work-up
Optimized reflux Same as above Ethyl acetate or toluene Triethylamine Reflux 2–3 Up to 75 Monitored by HPLC, high purity

Q & A

Q. Critical Factors :

ParameterImpact on Synthesis
Catalyst (e.g., CuI)Accelerates cyclization but may introduce metal contaminants requiring purification
Solvent PolarityEthanol improves solubility of intermediates; DMF enhances cyclization efficiency
Temperature>80°C increases reaction rate but risks decomposition of sensitive moieties

How do structural features (e.g., bicyclic framework, substituents) influence biological activity?

Basic Research Focus
The fused pyrazolo[3,4-c]pyridine core and substituent positioning dictate interactions with biological targets:

  • 4-Methoxyphenyl Group : Enhances lipophilicity and π-π stacking with kinase ATP-binding pockets .
  • 7-Oxo Group : Stabilizes hydrogen bonding with catalytic lysine residues in kinases (e.g., CDK2) .
  • Ethyl Ester : Modulates solubility and bioavailability by balancing polar/nonpolar interactions .

Q. Structural Insights :

FeatureRole in Bioactivity
Bicyclic CoreProvides rigidity for target complementarity
Substituent at Position 6Steric effects alter kinase selectivity (e.g., iodophenyl vs. piperidinyl derivatives)

What advanced strategies resolve contradictions in reported biological data across analogs?

Advanced Research Focus
Discrepancies in kinase inhibition (e.g., IC₅₀ variability) arise from substituent-dependent target engagement. Methodological approaches include:

  • Free Energy Perturbation (FEP) : Computationally maps binding affinity changes due to substituent modifications .
  • Crystallographic Screening : Resolves binding modes of analogs (e.g., fluorophenyl vs. methoxyphenyl) to identify steric clashes .

Q. Case Study :

Analog (Position 6)Kinase IC₅₀ (nM)Structural Rationale
4-Iodophenyl120 ± 15Bulky group reduces ATP-pocket accessibility
4-(2-Oxopiperidinyl)45 ± 8Flexible piperidinyl enhances hydrophobic contacts

Which analytical techniques are most reliable for structural validation?

Advanced Research Focus
Multi-technique validation ensures accuracy:

  • X-ray Crystallography : Confirms bicyclic conformation and substituent geometry (e.g., dihedral angles between phenyl and pyridine rings: 56.98°) .
  • ²H/¹³C NMR : Assigns proton environments (e.g., ethyl ester CH₃ triplet at δ 1.2–1.4 ppm) .
  • HRMS : Validates molecular weight (±0.001 Da precision) .

How do SAR studies optimize target selectivity against off-pathway kinases?

Advanced Research Focus
Substituent engineering minimizes off-target effects:

  • Cyclopropyl at Position 3 : Reduces steric hindrance in CDK2 vs. GSK3β pockets, improving selectivity >10-fold .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity enhances hydrogen bonding specificity in Aurora A .

Q. Selectivity Data :

DerivativeCDK2 IC₅₀ (nM)GSK3β IC₅₀ (nM)Selectivity Ratio
Parent Compound854204.9
3-Cyclopropyl Analog621,20019.4

What are the recommended handling and storage protocols to ensure compound stability?

Q. Basic Research Focus

  • Storage : Sealed containers under argon at 2–8°C to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents (<50 ppm H₂O) during reactions to avoid byproduct formation .

Q. Stability Data :

ConditionDegradation Over 30 Days
RT, Open Air25% decomposition (ester hydrolysis)
4°C, Sealed<5% decomposition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.